N-(1H-1,2,4-triazol-5-yl)acetamide

α-glucosidase inhibition Structure-Activity Relationship (SAR) Diabetes

Unvalidated triazole-acetamide analogs can produce >100-fold variations in target IC50, derailing lead optimization. This unsubstituted core scaffold (CAS 5295-23-8) is the validated starting material for constructing potent, selective derivatives with demonstrated low-nanomolar activity against EGFR (IC50 43.8 nM) and other targets. - Consistent ≥95% purity minimizes batch-to-batch variability in SAR campaigns. - Compact, highly functionalizable structure enables rapid diversification into kinase inhibitor, enzyme modulator, and agrochemical libraries. - Available in research-scale packs (100 mg to 5 g) with room-temperature shipping for streamlined procurement.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 5295-23-8
Cat. No. B1296198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,2,4-triazol-5-yl)acetamide
CAS5295-23-8
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=NN1
InChIInChI=1S/C4H6N4O/c1-3(9)7-4-5-2-6-8-4/h2H,1H3,(H2,5,6,7,8,9)
InChIKeyREGWOMUKTJWBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-1,2,4-Triazol-5-yl)acetamide: A Core 1,2,4-Triazole Scaffold


N-(1H-1,2,4-triazol-5-yl)acetamide (CAS 5295-23-8), also cataloged as 5-acetamido-1,2,4-triazole, is a foundational heterocyclic building block with the molecular formula C4H6N4O and a molecular weight of 126.12 g/mol [1]. Its structure comprises a 1,2,4-triazole core directly linked to an acetamide group, establishing it as a core intermediate for generating diverse compound libraries rather than a standalone active pharmaceutical ingredient (API) [2]. This compound is a key precursor for synthesizing more complex, biologically active 1,2,4-triazole derivatives, particularly those explored for anticancer, enzyme inhibitory, and antimicrobial applications .

1 Synthetic intermediate for 1,2,4-triazole library synthesis
2 Precursor for generating biologically active derivatives in kinase, enzyme, and antimicrobial research
3 Scaffold supports derivatization for anticancer lead discovery and agrochemical R&D

N-(1H-1,2,4-Triazol-5-yl)acetamide: Substitution Risks


Substituting N-(1H-1,2,4-triazol-5-yl)acetamide with another triazole-acetamide derivative without rigorous validation can undermine research outcomes due to significant differences in target potency, selectivity, and in vivo efficacy. The 1,2,4-triazole-acetamide class exhibits profound structure-activity relationships (SAR), where even minor changes to the substituent on the triazole ring can alter an analog's IC50 by over 100-fold [1]. For instance, while a derivative with a 2-methylphenyl group shows an IC50 of 0.11 µM against α-glucosidase, an unsubstituted analog from the same study has an IC50 of 21.89 µM [1]. This underscores that the unsubstituted core, like N-(1H-1,2,4-triazol-5-yl)acetamide, is a synthetic starting point, not a functional equivalent to its optimized derivatives, which have demonstrated low nanomolar potency against specific targets like EGFR (IC50 = 43.8 nM) [2].

SAR-driven potency shifts: Minor substituent changes can markedly alter target inhibition. Unsubstituted core lacks the potency of optimized derivatives and cannot serve as a functional substitute.

Not a direct replacement: Using the unmodified scaffold in place of decorated triazole-acetamide analogs may lead to loss of biological activity. Validation of target engagement is required for any substitution.

N-(1H-1,2,4-Triazol-5-yl)acetamide: Evidence Profile


α-Glucosidase Inhibition SAR

The target compound itself has not been reported in α-glucosidase assays. However, data from a structurally related series provides critical SAR context. A derivative bearing a 2-methylphenyl group (compound 5b) exhibited an IC50 of 0.11 ± 0.04 µM, while the unsubstituted N-phenylacetamide analog (compound 5a) was 199-fold less potent with an IC50 of 21.89 ± 1.28 µM [1]. This demonstrates that the unsubstituted core is a weak inhibitor, and potency requires specific aromatic substitutions.

α-Glucosidase SAR
Reported
Optimized analog IC50 0.11 µM vs. unsubstituted analog 21.89 µM (199-fold shift); target compound untested
SAR confirms core is a weak inhibitor; potency requires specific aromatic substitution.
In vitro α-glucosidase assay; Voglibose IC50 35.12 µM
α-glucosidase inhibition Structure-Activity Relationship (SAR) Diabetes

hEGFR Kinase Inhibition

The unsubstituted N-(1H-1,2,4-triazol-5-yl)acetamide is a precursor, not a potent inhibitor. Its optimized derivative, compound 20 (a 1,2,4-triazole-acetamide conjugate), demonstrated potent hEGFR inhibition with an IC50 of 43.8 ± 1.3 nM [1]. In contrast, the unmodified scaffold serves as a negative control or starting material in these assays.

hEGFR Inhibition
Reported
Precursor (untested) vs. derivative IC50 43.8 nM
Derivatization converts the scaffold into a potent kinase inhibitor.
In vitro hEGFR kinase assay; compared to Gefitinib
Kinase Inhibition EGFR Cancer

Anticancer Cytotoxicity & Selectivity

The base compound does not exhibit significant anticancer activity. Its derivative, compound 24 (a triazole-acetamide conjugate), showed notable antiproliferative effects across multiple cell lines (PC-3, MCF-7, A549, K562) and demonstrated higher selectivity and potency than the clinical drug Gefitinib [1]. It also induced apoptosis and inhibited cell migration [1]. This stark contrast underscores that the biological activity is conferred by specific structural modifications to the core scaffold.

Anticancer Activity
Class-level
Derivative 24: antiproliferative across PC-3, MCF-7, A549, K562; induced apoptosis
Scaffold supports design of cell-active anticancer agents for further optimization.
Cytotoxicity assays; derivative compared to Gefitinib
Antiproliferative Cancer Cell Lines Apoptosis

In Vivo Rodenticide Efficacy

A derivative of the target compound, 2-cyano-N-(1H-1,2,4-triazol-3-yl)acetamide, demonstrated in vivo rodenticidal activity. In a field study, it achieved a 61.9% reduction in rat population, while a more complex derivative (ethyl 2-amino-5-cyano-1,6-dihydro-6-oxo-1-(1H-1,2,4-triazol-3-yl) pyridine-3-carboxylate) achieved a 68.4% reduction [1]. The commercial standard Zinc phosphide provided an 81% reduction [1]. This illustrates how modifications to the core scaffold can yield compounds with significant, albeit varied, in vivo efficacy.

Rodenticide Efficacy
Reported
Derivative 1: 61.9% reduction; Derivative 2: 68.4%; Zinc phosphide: 81%
Derivatives exhibit in vivo rodenticide potential for agrochemical research.
Field trial; Rattus norvegicus
Rodenticide In Vivo Efficacy LD50

Broad-Spectrum Enzyme Inhibition

While the target compound is not an enzyme inhibitor itself, 1,2,4-triazole-containing compounds are known for potent enzyme inhibition. For example, a series of triazole-derived hydrazide-hydrazones exhibited IC50 values of 13.07−46.20 nM against human carbonic anhydrase II (hCA II), significantly more potent than the reference drug Acetazolamide (IC50 = 57.75 nM) [1]. This class-level potency demonstrates the value of the 1,2,4-triazole core as a privileged structure for designing new enzyme inhibitors, where N-(1H-1,2,4-triazol-5-yl)acetamide serves as a key synthetic entry point.

CA II Inhibition
Class-level
Triazole-hydrazones IC50 13.07–46.20 nM vs. Acetazolamide 57.75 nM
Triazole core enables design of potent enzyme inhibitors.
hCA II assay; reference drug comparison
Carbonic Anhydrase Acetylcholinesterase Enzyme Inhibition

Enzyme Activation and Inhibition

The biological role of the triazole-acetamide scaffold is not limited to inhibition. A series of 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives were found to activate the human serum enzyme paraoxonase-1 (PON1), which is protective against atherosclerosis [1]. The target compound, lacking the thioacetamide and aryl substituents, is the synthetic precursor to such activators, highlighting its utility in exploring diverse modes of action.

PON1 Activation
Class-level
Derivatives increased PON1 enzymatic activity in vitro
Scaffold can yield enzyme activators for chemical biology tool development.
Purified human PON1 assay
Paraoxonase-1 (PON1) Enzyme Activation Atherosclerosis

N-(1H-1,2,4-Triazol-5-yl)acetamide: Research and Industrial Applications


Kinase-Focused Compound Library Synthesis

N-(1H-1,2,4-triazol-5-yl)acetamide is an ideal core scaffold for generating diverse libraries of potential kinase inhibitors, particularly for targets like EGFR. As evidenced by the discovery of a derivative with an IC50 of 43.8 nM against hEGFR [1], this scaffold can be decorated to achieve potent and selective enzyme inhibition. Procurement is recommended for medicinal chemistry groups engaged in lead discovery for oncology or inflammatory diseases.

Enzyme Inhibitor and Activator Development

The 1,2,4-triazole core is a privileged structure in enzyme modulation, with derivatives showing potent inhibition of α-glucosidase (IC50 = 0.11 µM) [1], hCA II (IC50 = 13.07 nM) [2], and AChE (IC50 = 4.91 nM) [2]. Conversely, other derivatives can activate enzymes like PON1 [3]. This compound serves as the essential starting material for exploring SAR across a wide range of pharmacologically relevant targets.

Agrochemical R&D

Derivatives of N-(1H-1,2,4-triazol-5-yl)acetamide have demonstrated in vivo efficacy as rodenticides, achieving up to a 68.4% reduction in field populations [1]. This indicates a clear path for developing new agrochemical agents. The compound's straightforward synthesis and the demonstrated activity of its derivatives make it a cost-effective starting point for industrial agrochemical research programs.

Chemical Biology Tool Synthesis

As a small, highly functionalizable molecule, N-(1H-1,2,4-triazol-5-yl)acetamide is suitable for creating chemical probes. The ability of its derivatives to selectively bind targets like the ATP-binding pocket of EGFR (involving key residue Cys797) [1] suggests it can be used to synthesize tool compounds for studying kinase signaling pathways, apoptosis, and cell migration mechanisms.

Application
Selection Property
Validation Focus
Kinase-Focused Library Synthesis
Core scaffold for derivatization
Target engagement and selectivity profiling
Enzyme Inhibitor/Activator Development
Privileged triazole structure
SAR across diverse enzyme families
Agrochemical R&D
Versatile scaffold for active derivative design
In vivo efficacy and species-specific field assessment
Chemical Biology Tool Synthesis
Functionalizable core for probe design
Mechanistic pathway studies (e.g., kinase signaling, apoptosis)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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